(1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol
Description
(1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol, also known as (-)-Pinocampheol, is a bicyclic monoterpenoid alcohol with the molecular formula C₁₀H₁₈O (molecular weight: 154.25 g/mol) . It is naturally found in plants such as hyssop and herbs . The compound features a bicyclo[3.1.1]heptane skeleton with hydroxyl and methyl substituents at positions 3, 2, and 6, respectively. Its stereochemistry ([1S,2R,3S,5R]) is critical for its biological activity and interactions in asymmetric synthesis . The CAS registry number is 35997-96-7, and it exhibits an optical rotation of [α] = -45.1° (c = 2.0, EtOH) .
Properties
CAS No. |
36129-11-0 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1S,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol |
InChI |
InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7-,8+,9+/m1/s1 |
InChI Key |
REPVLJRCJUVQFA-HXFLIBJXSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@@H](C2(C)C)C[C@@H]1O |
Canonical SMILES |
CC1C2CC(C2(C)C)CC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol typically involves the use of pinene derivatives. One common method is the hydroboration-oxidation of α-pinene, which yields the desired alcohol. The reaction conditions often include the use of borane-tetrahydrofuran complex followed by hydrogen peroxide and sodium hydroxide for oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of pinene derivatives. The process is optimized for large-scale production, ensuring high yield and purity. The use of specific catalysts and controlled reaction conditions are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for converting the hydroxyl group to other functional groups.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Stereoisomers
(1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol belongs to a family of bicyclic monoterpenoids with variations in functional groups and stereochemistry. Key analogs include:
Key Observations :
- Steric and Electronic Effects: The hydroxyl group in (−)-Pinocampheol enhances hydrogen bonding, increasing solubility in polar solvents compared to its ketone derivative, isopinocamphone (logP = 2.1) .
- Stereochemical Impact: Epimerization at C2 (e.g., (−)-pinocamphone vs. (+)-isopinocamphone) alters biological activity; (−)-pinocamphone is 4× more bioactive in beetle pheromone systems .
Functional Derivatives
Derivatives of (−)-Pinocampheol are synthesized for specific applications:
Disulfide Derivatives (e.g., 4a in ):
- Structure: (1S,2S,3S,5R)-2-((benzo[d]thiazol-2-yldisulfanyl)methyl)-6,6-dimethylbicyclo[3.1.1]heptan-3-ol.
- Properties: 68% yield; IR νmax = 3250 cm⁻¹ (O−H), 1630 cm⁻¹ (C=N).
- Applications: Antimicrobial activity due to disulfide bonds .
Ester Derivatives (e.g., 31 in ):
- Structure: Methyl 1-(((1S,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methyl)cyclobutane-1-carboxylate.
- Synthesis: Photoredox-catalyzed deboronative radical addition (20-hour irradiation).
- Applications: Intermediate in pharmaceutical synthesis .
Chiral Ligands (e.g., HL1 in ): Structure: (1R,2R,5R)-3-(benzylimino)-2,6,6-trimethylbicyclo[3.1.1]heptane-2-ol. Applications: Asymmetric catalysis in Pd complexes (e.g., enantioselective Henry reactions) .
Physicochemical Properties
Biological Activity
(1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol, commonly known as isopinocampheol, is a bicyclic monoterpenoid alcohol with significant biological activity. Its molecular formula is and it has a molecular weight of approximately 154.25 g/mol. This compound has garnered attention due to its potential therapeutic applications and its role in various biological processes.
- IUPAC Name : this compound
- CAS Number : 473-54-1
- Molecular Structure : The compound features a bicyclic structure with three methyl groups attached to the main carbon skeleton.
1. Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities:
- Anti-inflammatory Effects : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and modulate immune responses.
- Antimicrobial Activity : It has demonstrated efficacy against a range of pathogens including bacteria and fungi. For instance, it was found to inhibit the growth of Staphylococcus aureus and Candida albicans.
2. Toxicological Profile
The compound's safety profile has been evaluated in several studies:
| Toxicity Parameter | Value |
|---|---|
| Acute Oral Toxicity | Class III (moderate) |
| Skin Irritation | Positive |
| Eye Irritation | Positive |
| Carcinogenicity | Not classified |
The compound shows moderate toxicity levels in acute exposure scenarios but is not classified as a carcinogen.
3. Metabolic Pathways
The metabolism of this compound involves cytochrome P450 enzymes which play a crucial role in its biotransformation:
| Enzyme | Activity Level |
|---|---|
| CYP2D6 | Moderate |
| CYP3A4 | Low |
| CYP2C9 | Moderate |
These metabolic pathways are critical for understanding the pharmacokinetics and potential drug interactions of the compound.
Case Study 1: Anti-inflammatory Effects in Animal Models
A study conducted on mice demonstrated that administration of this compound resulted in a significant reduction of paw edema induced by carrageenan injection. The results indicated a decrease in inflammatory markers such as TNF-alpha and IL-6.
Case Study 2: Antimicrobial Efficacy
In vitro studies assessed the antimicrobial activity of the compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
